N'-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide
Overview
Description
N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a C=N bond, and hydrazones are a subclass of Schiff bases where the C=N bond is adjacent to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide typically involves the condensation reaction between an aldehyde or ketone and a hydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
- Dissolve the appropriate aldehyde or ketone in ethanol.
- Add the hydrazide to the solution.
- Heat the mixture under reflux for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Recrystallize the product from an appropriate solvent to obtain pure N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and crystallization are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity. Additionally, its hydrazone moiety can interact with biological macromolecules, leading to various pharmacological effects. The pathways involved include inhibition of reactive oxygen species (ROS) and modulation of inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(3-ethoxy-4-propoxyphenyl)methylidene]-2-methoxy-2-phenylacetohydrazide is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of ethoxy and propoxy groups can enhance its solubility and interaction with biological targets, making it a promising candidate for further research and development.
Properties
IUPAC Name |
N-[(E)-(3-ethoxy-4-propoxyphenyl)methylideneamino]-2-methoxy-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-4-13-27-18-12-11-16(14-19(18)26-5-2)15-22-23-21(24)20(25-3)17-9-7-6-8-10-17/h6-12,14-15,20H,4-5,13H2,1-3H3,(H,23,24)/b22-15+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTBYWZOMKVUBGV-PXLXIMEGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C=NNC(=O)C(C2=CC=CC=C2)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCOC1=C(C=C(C=C1)/C=N/NC(=O)C(C2=CC=CC=C2)OC)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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